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molecular formula C9H10OS B8452485 7,8-Dihydro-6H-5-oxa-9-thia-benzocycloheptene

7,8-Dihydro-6H-5-oxa-9-thia-benzocycloheptene

Cat. No. B8452485
M. Wt: 166.24 g/mol
InChI Key: PRJGUUIFWXQILK-UHFFFAOYSA-N
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Patent
US06482852B2

Procedure details

To 2-(3-hydroxy-propylsulfanyl)-phenol (29.2 g, 158.5 mmol) in THF (450 mL) was added triphenylphosphine (52.0 g, 200.0 mmol). The solution was cooled to −40° C. and diethyl azodicarboxylate (31.5 mL, 164.0 mmol) was added slowly. The solution was warmed to rt and stirred for 2.5 h. The THF was removed by evaporation and the residue was treated with 1 L of Et2O. The formed solids were filtered off, and the filtrate concentrated to an oil which was purified over silica gel (10% Et2O/hexane) to a pink oil (16.2 g, 61%).
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
31.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH:11]1[C:6]2[S:5][CH2:4][CH2:3][CH2:2][O:12][C:7]=2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
OCCCSC1=C(C=CC=C1)O
Name
Quantity
52 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azodicarboxylate
Quantity
31.5 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to rt
CUSTOM
Type
CUSTOM
Details
The THF was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue was treated with 1 L of Et2O
FILTRATION
Type
FILTRATION
Details
The formed solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified over silica gel (10% Et2O/hexane) to a pink oil (16.2 g, 61%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1=CC=CC2=C1SCCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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